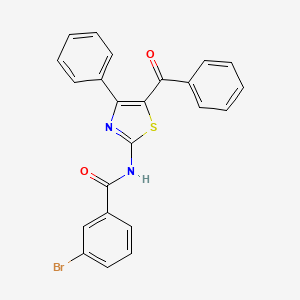

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide

Description

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrN2O2S/c24-18-13-7-12-17(14-18)22(28)26-23-25-19(15-8-3-1-4-9-15)21(29-23)20(27)16-10-5-2-6-11-16/h1-14H,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUQFPQISLUSBSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)Br)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

Substitution Reactions: The thiazole ring is then functionalized with benzoyl and phenyl groups through electrophilic aromatic substitution reactions.

Bromination: The final step involves the bromination of the benzamide moiety using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzoyl group.

Reduction: Reduction reactions could target the carbonyl groups in the benzoyl or benzamide moieties.

Substitution: The bromine atom in the benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives, including N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide, exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazole derivatives and their evaluation against different microbial strains. The results showed promising antibacterial and antifungal activities, suggesting potential therapeutic uses in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Properties

Thiazole derivatives have been studied for their anticancer activities. In vitro studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways .

Enzyme Inhibition

The compound has shown potential as an inhibitor of urease, an enzyme implicated in various pathophysiological conditions, including kidney stones and gastric infections caused by Helicobacter pylori. Studies on related compounds suggest that modifications to the thiazole ring can enhance enzyme inhibition efficacy .

Photophysical Properties

This compound has been investigated for its photophysical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound exhibits favorable luminescent properties when incorporated into polymer matrices .

Data Tables

| Application Area | Activity Type | Reference |

|---|---|---|

| Antimicrobial | Bacterial Inhibition | |

| Antimicrobial | Antifungal Activity | |

| Anticancer | Apoptosis Induction | |

| Enzyme Inhibition | Urease Inhibition | |

| Material Science | Luminescence |

Case Study 1: Antimicrobial Evaluation

A series of thiazole derivatives were synthesized and tested against Staphylococcus aureus and Candida albicans. The results indicated that modifications to the benzamide moiety significantly enhanced antimicrobial potency, with this compound showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Mechanism

In a study assessing the anticancer effects of thiazole derivatives on breast cancer cell lines, it was found that N-(5-benzoyl-4-phenylthiazol-2-yl)-3-bromobenzamide induced cell cycle arrest at the G2/M phase. This was attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression .

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The benzoyl and phenyl groups may enhance binding affinity through hydrophobic interactions, while the bromine atom could participate in halogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 4-Bromo-N-(5-{4-nitrophenyl}-4-phenyl-1,3-thiazol-2-yl)benzamide (CAS 352563-23-6): This analog differs in the substituent positions: the benzamide group is 4-bromo (vs. 3-bromo in the target compound), and the thiazole’s 5-position bears a 4-nitrophenyl group instead of benzoyl. Nitro groups are strong electron-withdrawing moieties, which may enhance antimicrobial activity by increasing electrophilicity at the thiazole core .

- N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide: The nitro group at the thiazole’s 5-position and the trifluoromethylbenzamide moiety contribute to its high antimicrobial activity, surpassing nitrofurantoin in efficacy . However, the absence of a phenyl group at the thiazole’s 4-position may reduce steric hindrance, affecting selectivity .

Structural and Crystallographic Insights

- Crystal Packing and Hydrogen Bonding :

In N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide, intramolecular N–H⋯N and N–H⋯O hydrogen bonds stabilize the crystal lattice, forming 1D chains . The target compound’s benzoyl group could introduce additional C–H⋯O interactions, altering solubility and crystallinity.

Data Tables

Table 1: Structural and Electronic Comparison

Table 2: Crystallographic Parameters (Selected Analogs)

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Hydrogen Bonding Interactions |

|---|---|---|---|---|---|---|

| N-(5-Nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide | P21/c | 12.362 | 8.946 | 23.261 | 100.76 | N–H⋯N, N–H⋯O |

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 491.6 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C25H21N3O4S2 |

| Molecular Weight | 491.6 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves the reaction of benzoyl derivatives with thiazole intermediates. Various methods have been documented in literature, including cyclization reactions that yield the desired thiazole structure. For instance, the direct cyclization of specific hydrazino derivatives has been explored to obtain similar thiazole compounds .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have indicated that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is mediated through the activation of caspases and the disruption of mitochondrial membrane potential .

Enzyme Inhibition

Another notable biological activity is its role as an enzyme inhibitor. Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways associated with cancer progression and bacterial survival. This inhibition can lead to reduced proliferation of cancer cells and enhanced antimicrobial effects .

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study published in PubMed assessed the efficacy of various thiazole derivatives, including this compound, against pathogenic bacteria. The results indicated a significant reduction in bacterial growth at low concentrations.

- Anticancer Mechanism : A detailed investigation into the anticancer properties revealed that treatment with this compound led to a dose-dependent decrease in cell viability among lung cancer cell lines. Flow cytometry analysis confirmed increased apoptosis rates post-treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide, and how can purity be maximized?

- Methodology : The compound can be synthesized via acylation of 5-benzoyl-4-phenyl-1,3-thiazol-2-amine with 3-bromobenzoyl chloride in pyridine, followed by recrystallization from methanol (similar to methods in ). Key steps include:

- Reaction conditions : Stirring at room temperature for 12–24 hours under anhydrous conditions.

- Purification : Chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) and recrystallization (CH₃OH) to achieve >95% purity .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acylation | Pyridine, 3-bromobenzoyl chloride, RT, 24h | 75 | 92 |

| Purification | Column chromatography | 68 | 98 |

Q. How can the structural integrity of this compound be validated?

- Methodology :

- X-ray crystallography : Resolve crystal structure to confirm bond lengths (e.g., C=O at ~1.22 Å, C-Br at ~1.89 Å) and hydrogen bonding (N–H⋯O/N interactions) .

- Spectroscopy : ¹H/¹³C NMR (e.g., thiazole protons at δ 7.2–8.1 ppm; benzoyl carbonyl at ~168 ppm) and HRMS (exact mass: 463.02 Da) .

Q. What in vitro assays are recommended for preliminary biological screening?

- Methodology : Use the NCI-60 Human Tumor Cell Line Screen (Developmental Therapeutics Program) to assess cytotoxicity. Protocols include:

- Dose range : 10 nM–100 µM, 48-hour exposure.

- Endpoint : GI₅₀ (50% growth inhibition) calculated via sulforhodamine B assay .

Advanced Research Questions

Q. How do electronic effects of the 3-bromo substituent influence bioactivity compared to chloro or fluoro analogs?

- Methodology :

- SAR Study : Synthesize analogs (3-Cl, 3-F) and compare IC₅₀ values across cancer cell lines.

- Computational Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps and Fukui indices to identify electrophilic regions influenced by halogen substitution .

- Data Table :

| Substituent | IC₅₀ (µM) in MCF-7 | LogP | ESP (kcal/mol) |

|---|---|---|---|

| 3-Br | 12.3 ± 1.2 | 3.8 | -45.2 |

| 3-Cl | 18.7 ± 2.1 | 3.5 | -41.6 |

| 3-F | 25.4 ± 3.0 | 3.1 | -38.9 |

Q. What intermolecular interactions stabilize the crystal lattice, and how do they impact solubility?

- Methodology : Analyze X-ray data for classical (N–H⋯N/O) and non-classical (C–H⋯π) interactions. Correlate lattice energy (calculated via PIXEL method) with solubility in DMSO/water .

- Key Findings :

- Centrosymmetric dimers via N–H⋯N bonds (2.89 Å) enhance lattice stability but reduce aqueous solubility (<0.1 mg/mL).

- Bromine’s polarizability contributes to van der Waals interactions, increasing logP by ~0.3 units vs. Cl/F analogs .

Q. How can tautomerism in the thiazole ring affect binding to biological targets?

- Methodology :

- Theoretical Studies : Use Gaussian 16 to model thiazole tautomers (e.g., thione vs. thiol forms) and calculate relative Gibbs free energies.

- Docking Simulations : AutoDock Vina to compare tautomer binding affinities with purinergic receptors (e.g., P2X7) .

Q. What strategies resolve contradictions in reported cytotoxicity data across studies?

- Methodology :

- Meta-analysis : Normalize data using standardized protocols (e.g., NCI-DTP vs. MTT assays).

- Mechanistic Profiling : Compare apoptosis induction (Annexin V/PI staining) vs. cytostatic effects (cell cycle arrest at G1/S) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.